Agl 2043

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Molecular & Pharmacological Profile

| Property | Description |

|---|---|

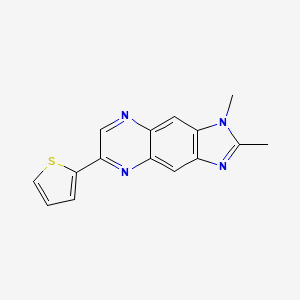

| IUPAC Name | 1,2-Dimethyl-6-(thiophen-2-yl)imidazo[5,4-g]quinoxaline [1] |

| Molecular Formula | C₁₅H₁₂N₄S [2] [3] [4] |

| Molecular Weight | 280.08 - 280.35 g/mol [2] [3] |

| CAS Number | 226717-28-8 [2] [3] [4] |

| Compound Class | Synthetic organic; Tricyclic quinoxaline [2] [5] [1] |

| Mechanism | Potent, reversible, ATP-competitive inhibitor [2] [3] [1] |

| Primary Targets | Type III Receptor Tyrosine Kinases (PDGFR, CSFR, Kit, FLT3) [2] |

Biological Activity & Selectivity

The table below outlines the inhibitory concentrations (IC50) of AGL 2043 for its primary and secondary kinase targets.

| Kinase Target | IC₅₀ / Potency | Experimental Context |

|---|---|---|

| PDGFRβ | ~90 nM [3] [1] | Purified receptor |

| PDGFR | 800 nM [3] [1] | 3T3 cells |

| Kit | ~1-3 µM [3] [1] | |

| Flt3 | ~1-3 µM [3] [1] | |

| VEGFR | >30 µM [3] [1] | Weak inhibition |

| EGFR | >30 µM [3] [1] | Weak inhibition |

| IGF-1R | >30 µM [3] [1] | Weak inhibition |

| Src | >30 µM [3] [1] | Weak inhibition |

| PKA | >30 µM [3] [1] | Weak inhibition |

Mechanism of Action & Signaling Pathway

This compound acts as a ATP-competitive inhibitor in the ATP-binding pocket of Type III RTKs, blocking the receptor phosphorylation and activation that triggers downstream signaling cascades for cell proliferation and migration [3] [5]. The following diagram illustrates this mechanism and its therapeutic effect in restenosis:

This compound inhibits Type III RTK activation and downstream signaling.

Experimental Models & Protocols

Key evidence for this compound efficacy comes from localized delivery in animal models of vascular injury.

Nanoencapsulated Delivery in Rat Carotid Artery

- Objective: To assess if local delivery of this compound reduces neointima formation following balloon injury [6].

- Protocol: this compound was encapsulated within biodegradable nanoparticles [6]. These nanoparticles were delivered directly to the site of balloon-injured rat carotid arteries.

- Outcome: The treatment significantly reduced neointima formation compared to controls [6].

Drug-Eluting Stent in Porcine Coronary Arteries

- Objective: To evaluate the efficacy of this compound released from a stent in inhibiting restenosis in a large animal model [6].

- Protocol: this compound was loaded onto bare-metal stents, creating a drug-eluting stent (DES) [6]. These stents were implanted in porcine coronary arteries.

- Outcome: The this compound-eluting stent significantly reduced neointimal hyperplasia (the proliferation of smooth muscle cells that causes re-narrowing) compared to a bare-metal stent [6].

Research Considerations

- Key Advantage: this compound offers a targeted approach compared to broad-spectrum cytostatic drugs like sirolimus or paclitaxel used in early-generation drug-eluting stents. By selectively inhibiting PDGFR, it aims to curb smooth muscle cell proliferation without severely impairing the healing of the endothelial layer, potentially reducing the risk of late stent thrombosis [6].

- Formulation & Delivery: Its research success is heavily dependent on advanced delivery systems like nanoparticles or coated stents for local administration, which helps achieve effective tissue concentrations while minimizing systemic exposure [7] [6].

- Commercial Status: Please note that this compound is listed as discontinued by at least one major chemical supplier (Merck Millipore) [1]. Researchers may need to source it from other specialty vendors or explore alternative compounds.

References

- 1. This compound CAS 22617-28-8 | 121790 [merckmillipore.com]

- 2. This compound | Ligand page [guidetopharmacology.org]

- 3. | CAS 22617-28-8 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

- 4. | CAS 226717-28-8 | AbMole BioScience | AGL Price 2043 this compound [abmole.com]

- 5. Tricyclic quinoxalines as potent kinase inhibitors of PDGFR ... [sciencedirect.com]

- 6. Stent-based release of a selective PDGF-receptor blocker ... [sciencedirect.com]

- 7. Biomimetic cell membrane‐coated poly(lactic‐ co [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: AGL-2043 Tyrphostin

Molecular and Mechanistic Profile

AGL-2043 is a cell-permeable, tricyclic quinoxaline compound that functions as a potent, selective, ATP-competitive, and reversible inhibitor of Type III receptor tyrosine kinases [1]. Its core structure enables high-affinity binding to the ATP pocket of target kinases, effectively blocking their phosphorylation and subsequent downstream signaling cascades [2].

- Primary Targets: The compound exhibits potent inhibitory activity against PDGFRβ, Flt3, and c-Kit receptors, which are critically involved in cellular proliferation, migration, and survival pathways [3] [1].

- Selectivity Profile: AGL-2043 demonstrates remarkable selectivity for its primary targets, showing significantly weaker activity (>30-fold less potent) against a broad panel of other kinases including PKA, EGFR, IGF-1R, VEGFR, and Src kinases (IC₅₀ > 30 µM) [1].

Table 1: Quantitative Inhibition Profile of AGL-2043

| Kinase Target | IC₅₀ Value | Cellular Context/Assay |

|---|---|---|

| PDGFRβ | 90 nM | Purified receptor [1] |

| PDGFR | 800 nM | 3T3 cells [1] |

| c-Kit | ~1-3 µM | Not specified [1] |

| VEGFR, EGFR, IGF-1R, Src | >30 µM | Various assays [1] |

Therapeutic Applications and Experimental Evidence

Anti-Restenosis Efficacy

The most compelling therapeutic evidence for AGL-2043 comes from cardiovascular intervention models, particularly in the context of preventing restenosis following stent implantation.

- Stent-Based Delivery: In a porcine coronary artery model, stents coated with biodegradable polylactic/glycolic acid (PLGA) polymer containing 180 µg AGL-2043 demonstrated 50% reduction in in-stent stenosis compared to control polymer-coated stents (26±10% vs 51±21%, p=0.001) at 28 days post-implantation [4].

- Morphometric Outcomes: The study revealed a 44% reduction in absolute neointimal area (1.31±0.43 mm² vs 2.38±1.04 mm², p=0.004) and a 57% increase in absolute luminal area (3.39±0.59 mm² vs 2.19±1.09 mm², p=0.003) in treated arteries, indicating significant preservation of vessel patency [4].

- Safety Profile: Critically, there were no significant differences in vascular injury or inflammation scores between control and AGL-2043 treated groups, and mortality was zero throughout the study period [4].

Signaling Pathways and Biological Effects

The diagram below illustrates the core mechanism by which AGL-2043 inhibits PDGFR-mediated signaling pathways in smooth muscle cells, and how this action translates to therapeutic effects in restenosis.

Figure 1: AGL-2043 inhibits PDGFR-mediated signaling in smooth muscle cells by competing with ATP, thereby reducing proliferation, migration, and neointima formation that leads to restenosis.

Experimental Protocols and Research Applications

In Vitro Kinase Inhibition Assays

The inhibitory profile of AGL-2043 has been characterized through comprehensive kinase screening platforms.

- KinaseProfiler Service (EMD Millipore): This service evaluated 158 kinase inhibitors at 1µM and 10µM concentrations against 234 human recombinant kinases, demonstrating that AGL-2043 maintains potent inhibition of PDGFRα, Flt3, and c-Kit even at low micromolar concentrations [3].

- Cellular Autophosphorylation Assay: In A431 human epidermoid carcinoma cells, the compound effectively inhibited EGFR autophosphorylation, establishing its cell permeability and intracellular activity [5].

Table 2: Kinase Profiling Data for AGL-2043 (Percentage Activity Remaining)

| Kinase Target | % Activity at 0.5µM | % Activity at 1µM | % Activity at 10µM |

|---|---|---|---|

| PDGFRα | 23.8% | 78.0% | 15.0% |

| Flt3 | 27.5% | 15.0% | 1.0% |

| c-Kit | 40.4% | 80.0% | 13.0% |

| CSF1R (Fms) | 63.5% | 52.0% | 8.0% |

| PDGFRβ | 63.3% | 97.0% | 46.0% |

In Vivo Restenosis Model Protocol

The porcine coronary artery model represents a validated preclinical approach for evaluating anti-restenotic agents:

- Stent Preparation: Biodegradable polylactic/glycolic acid (PLGA) polymer coated stents loaded with 180 µg AGL-2043 or control polymer alone [4].

- Animal Implantation: Stents implanted in Sinclair mini-pigs (34±4 kg) to achieve 1.1:1 stent-to-artery diameter ratio in the proximal left anterior descending coronary artery [4].

- Histomorphometric Analysis: After 28 days, arterial sections analyzed for neointimal area, luminal area, percent stenosis, with simultaneous assessment of injury and inflammation scores using standardized scoring systems [4].

- Drug Delivery Validation: High-performance liquid chromatography (HPLC) confirmation of successful drug transfer from stent to arterial tissue, with negligible drug concentrations in segments proximal and distal to the stented region [4].

Pharmaceutical Properties and Research Use

- Physicochemical Properties: Molecular weight: 280.35 g/mol; Formula: C₁₅H₁₂N₄S; CAS Number: 226717-28-8 [6] [1]. The compound complies with Lipinski's rule of five with zero violations, indicating favorable drug-like properties [3].

- Research Applications: AGL-2043 is marketed for research use only by multiple biological suppliers with documented purity ≥99.0% [6]. Recommended storage conditions: powder at -20°C for 3 years or 4°C for 2 years; in solvent at -80°C for 6 months or -20°C for 1 month [6].

References

- 1. | CAS 22617-28-8 | SCBT - Santa Cruz Biotechnology AGL 2043 [scbt.com]

- 2. Tricyclic quinoxalines as potent kinase inhibitors of PDGFR ... [sciencedirect.com]

- 3. This compound | Ligand page [guidetomalariapharmacology.org]

- 4. Tyrphostin AGL - 2043 eluting stent reduces neointima formation in... [pubmed.ncbi.nlm.nih.gov]

- 5. Tyrosine kinase inhibitors. 14. Structure-activity ... [pubmed.ncbi.nlm.nih.gov]

- 6. | CAS 226717-28-8 | AbMole BioScience | AGL Price 2043 this compound [abmole.com]

Experimental Evidence & Protocols

AGL 2043's efficacy has been demonstrated in pre-clinical studies, particularly in inhibiting smooth muscle cell proliferation that causes vessel re-narrowing after angioplasty.

Stent-Based Delivery in Porcine Coronary Arteries

This study evaluated the effect of this compound delivered from a stent coated with a biodegradable polymer to prevent in-stent restenosis [1].

- Objective: To determine if stent-based delivery of this compound reduces neointima formation (the buildup of new tissue that narrows the artery) in a porcine model [1].

- Methods:

- Stent Preparation: Stents were coated with a polylactic/glycolic acid (PLGA) polymer, with or without (control) 180 µg of this compound [1].

- Animal Model: The stents were implanted in the coronary arteries of Sinclair mini-pigs. The stent-to-artery diameter ratio was 1.1:1 to induce injury [1].

- Drug Delivery Confirmation: High-performance liquid chromatography (HPLC) was used to confirm the delivery of the drug from the stent to the arterial tissue [1].

- Histomorphometric Analysis: After 28 days, the arteries were harvested and analyzed. Key measurements included:

- In-stent stenosis: The percentage of the artery narrowed by new tissue.

- Neointimal area: The absolute area of the new tissue.

- Luminal area: The remaining open area inside the artery.

- Injury and Inflammation scores: Standardized scores to ensure comparisons were made between vessels with similar levels of injury and immune response [1].

- Results: The study found that this compound significantly reduced in-stent stenosis by 50% and the absolute neointimal area by 44% compared to the control polymer-coated stents. The luminal area was 57% larger in the treated group, without a significant increase in inflammation [1].

In-Vitro Inhibition of PDGF-Stimulated Proliferation

An earlier study provided the methodology for testing this compound's effect on smooth muscle cells in culture [2].

- Cell Line: The inhibitory activity (IC₅₀) was determined in 3T3 fibroblasts [2].

- Stimulus: Cells were stimulated with PDGF to induce proliferation [2].

- Intervention: Treatment with varying concentrations of this compound [2].

- Measurement: The concentration required to inhibit PDGF-stimulated cell proliferation by 50% (IC₅₀) was calculated [2].

PDGFR Signaling Pathway and this compound Inhibition

The following diagram illustrates the PDGF signaling pathway and the specific point where this compound acts as an inhibitor.

Comparison with Other PDGFR Inhibitors

This compound is one of several compounds developed to target PDGFR signaling. The table below compares it with other relevant inhibitors mentioned in the search results.

| Inhibitor | Primary Targets | Key Context from Search Results |

|---|---|---|

| This compound | PDGFR-β, Flt3, Kit [2] | Selective, ATP-competitive inhibitor; shown to reduce restenosis in stents [1]. |

| Imatinib (STI571) | BCR-ABL, c-Kit, PDGFRα/β [3] [4] | Reversed pulmonary hypertension in animal models; serious adverse effects (e.g., cardiotoxicity) linked to c-ABL inhibition [4]. |

| WQ-C-401 | PDGFRα/β (Highly selective) [4] | A novel inhibitor that prevented pulmonary arterial hypertension in rats by selectively targeting PDGFR without severe off-target effects [4]. |

| Avapritinib | Mutant PDGFRA (D842V), KIT [5] | A selective inhibitor of mutant forms of PDGFR; research explores its repurposing for non-small cell lung cancer (NSCLC) [5]. |

References

- 1. Tyrphostin AGL - 2043 eluting stent... preview & related info | Mendeley [mendeley.com]

- 2. | CAS 22617-28-8 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

- 3. Reversal of experimental pulmonary hypertension by ... [pmc.ncbi.nlm.nih.gov]

- 4. A novel PDGFR inhibitor WQ-C-401 prevents pulmonary ... [sciencedirect.com]

- 5. Discovery of novel PDGFR inhibitors targeting non-small ... [pmc.ncbi.nlm.nih.gov]

AGL 2043 tricyclic quinoxaline compound

Synthesis & Formulation Protocols

A key development for AGL-2043's application in vivo was its formulation into biodegradable nanoparticles (NP) for localized, sustained delivery. The following protocol for creating and characterizing these nanoparticles is adapted from a study that successfully used them in animal models [1].

Nanoparticle Preparation via Modified Nanoprecipitation [1]

- Polymer: Use poly(D,L-lactide) (PLA) with a molecular weight of 90,000–120,000.

- Drug-to-Polymer Ratio: A critical parameter is a 1:100 (w/w) ratio of AGL-2043 to PLA. Ratios above this can lead to rapid drug crystallization.

- Organic Phase: Dissolve the polymer and drug in acetone.

- Aqueous Phase: Use an aqueous solution of a stabilizer (e.g., Poloxamer-188).

- Process: Under moderate magnetic stirring, add the organic phase to the aqueous phase. The nanoparticles form spontaneously as the acetone diffuses into the water.

- Evaporation: Remove the organic solvent and concentrate the nanoparticle suspension under reduced pressure.

- Purification: Purify the nanoparticles by cross-flow filtration and finally lyophilize for storage.

Nanoparticle Characterization [1]

- Size and Distribution: Dynamic light scattering confirmed the formation of small, stable nanoparticles with a mean diameter of 90 ± 20 nm and a narrow size distribution.

- Drug Loading: The optimized formulation achieved a drug content of 0.9 ± 0.1% (w/w).

- Stability: The formulation was stable at 4°C for over 6 months without signs of drug crystallization or particle aggregation.

Key Experimental Models & Workflows

The efficacy of AGL-2043, particularly in its nanoencapsulated form, has been validated in established models of vascular injury. The experimental workflow for the key porcine coronary artery study is summarized in the diagram below.

Animal Model and Drug Delivery [1]

- Model: Porcine coronary arteries subjected to stent implantation.

- Delivery Method: Local intramural delivery of AGL-2043 nanoparticles was performed using an 'oozing balloon' catheter. This method allows for site-specific administration, achieving high and sustained drug levels at the injury site with minimal systemic exposure.

Tissue Analysis and Key Findings [1]

- Timeline: Animals were euthanized 28 days post-injury for histomorphometric analysis.

- Key Metrics: Analysis focused on measuring the neointimal area and the intima-to-media area ratio.

- Result: Local delivery of nanoencapsulated AGL-2043 resulted in a statistically significant reduction in neointima formation compared to the control group.

Mechanism of Action & Signaling Pathways

AGL-2043's primary mechanism involves the specific inhibition of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase activity. The following diagram illustrates this signaling pathway and the compound's inhibitory action.

- Target Specificity: AGL-2043 acts as a tyrphostin, a class of synthetic compounds that competitively block ATP binding sites on specific tyrosine kinases [1]. Its tricyclic quinoxaline structure confers high selectivity for Type III receptor tyrosine kinases (PDGFR, FLT3, KIT) over other kinase families [2].

- Biological Consequence: By inhibiting PDGFR signaling, AGL-2043 directly counteracts the proliferation and migration of vascular smooth muscle cells (SMCs), which is a central pathological event in neointimal hyperplasia and restenosis after vascular injury [1].

Research Applications & Development Status

Based on the available data, here is a summary of the research context for AGL-2043:

| Application | Model System | Key Outcome | Development Status |

|---|---|---|---|

| Anti-restenosis [1] | Balloon-injured rat carotid arteries; stented porcine coronary arteries. | Significant reduction in neointima formation. | Preclinical (Animal studies). |

| Anticancer Agent [3] | Proposed based on inhibition of FLT3 and KIT, kinases often dysregulated in cancers. | Potent inhibition of target kinases in cellular assays. | Early research / proposed suitability. |

| Commercial Availability | As of the search results, the product appears to be discontinued by Merck Millipore [2]. Available as a research chemical from suppliers like MedChemExpress [3]. |

References

AGL 2043 selective ATP-competitive reversible inhibitor

Technical Profile of AGL 2043

| Property | Description |

|---|---|

| Chemical Class | Synthetic organic; Tricyclic quinoxaline (a tyrphostin compound) [1] [2] |

| Primary Targets (Type III RTKs) | Platelet-derived growth factor receptor (PDGFR), CSF-1 Receptor (CSFR, c-Fms), Kit, FLT3 [3] [4] |

| Mechanism of Action | Potent, reversible, and ATP-competitive inhibitor [3] |

| Reported Potency (IC₅₀) | PDGFR: 90 nM (purified receptor), 800 nM (in 3T3 cells); Kit/Flt3: 1-3 µM [1] |

| Selectivity | Weak inhibitor of PKA, EGFR, IGF-1R, VEGFR, and Src kinases (IC₅₀ > 30 µM) [1] |

| Key Characteristics | Cell-permeable; enhanced aqueous solubility compared to parent compound AG 1295; shown to be non-toxic in studies [1] |

| Documented Research Applications | Inhibition of smooth muscle cell proliferation; reduction of balloon-induced stenosis; study of TEL-PDGFR and CMML [1] [5] |

Experimental Research Context

While the search results do not contain full detailed methodologies for every key experiment, they provide clear insights into the established experimental models and applications for this compound.

- Cellular & Biochemical Assays: The potency (IC50) of this compound was characterized in both cellular systems, such as 3T3 cells, and against purified PDGFβ-receptor in biochemical assays [1].

- In Vivo Models: Its efficacy has been demonstrated in models of vascular disease, where it potently inhibited smooth muscle cell proliferation and balloon-induced stenosis in pig heart [1].

- Research Status: Please note that this compound is characterized as a "Discovery agent" and is listed as discontinued as a commercial product [1] [4]. Researchers are advised to refer to alternative listings of receptor tyrosine kinase inhibitors for possible alternatives [1].

Mechanism of Action in Signaling Pathway

This compound acts by inhibiting specific receptor tyrosine kinases (RTKs) at the cell membrane, thereby shutting down their downstream signaling cascade. The following diagram illustrates this pathway and the inhibitor's point of intervention.

Guidance for Practical Research

Based on the available information, here is some guidance for your experimental planning:

- Confirm Application Fit: The data strongly supports the use of this compound in studies focused on PDGFR, Flt3, or c-Kit-driven processes, such as in certain cancers, restenosis, or hematopoiesis [1] [5].

- Source Alternatives: Since this compound is listed as discontinued [1], you will need to source it from specialty chemical suppliers or identify a suitable alternative inhibitor.

- Validate Experimentally: Always include appropriate controls in your experiments, such as a DMSO vehicle control and a positive control if available, to confirm the inhibitory effect in your specific model system.

References

AGL 2043 smooth muscle cell proliferation inhibition

Molecular Mechanism of Action

AGL 2043 functions as a potent, selective, ATP-competitive, and reversible inhibitor of Type III receptor tyrosine kinases (RTKs) [1]. Its primary targets and selectivity are summarized below:

| Kinase Target | Inhibition (IC50) | Kinases Not Significantly Inhibited (IC50 > 30 µM) |

|---|---|---|

| PDGFR-β (Purified receptor) | 90 nM [1] | EGFR (Epithelial Growth Factor Receptor) [1] |

| PDGFR (in 3T3 cells) | 800 nM [1] | IGF-1R (Insulin-like Growth Factor 1 Receptor) [1] |

| Flt3 | 1 µM [2] | VEGFR (Vascular Endothelial Growth Factor Receptor) [1] |

| Kit | 1-3 µM [1] | Src kinase [1] |

| TEL-PDGFR | Effective inhibitor [2] | PKA (Protein Kinase A) [1] |

By selectively inhibiting PDGFR and other key kinases, this compound blocks critical signaling pathways that drive VSMC proliferation and migration, making it a promising candidate for combating restenosis [3].

Experimental Evidence and Protocols

The inhibitory effects of this compound have been validated in both cellular and animal models. Key findings and the methodologies used are detailed below.

| Model / Assay | Key Finding | Experimental Protocol Summary |

|---|---|---|

| Porcine Coronary Artery (Stent) | Reduced neointimal formation [3] | Stents eluting this compound implanted in injured arteries; tissue analyzed post-recovery. |

| Porcine Coronary Artery (Balloon Injury) | Inhibited vascular stenosis [1] [2] | Local delivery via biodegradable nanoparticles post-balloon angioplasty. |

| Balloon-injured Rat Carotid Artery | Reduced neointima formation [3] | Local delivery of this compound via nanoencapsulation. |

| Cell Proliferation (Smooth Muscle Cells) | Inhibited proliferation [1] | Treatment of cells with this compound; proliferation measured by metabolic activity assays (e.g., WST-1). |

| Kinase Activity Assay | Potent inhibition of PDGFR kinase [4] | In vitro kinase assays using purified receptors to determine IC50 values. |

This compound in the PDGFR Signaling Pathway

The following diagram illustrates how this compound intervenes in the PDGFR signaling pathway to inhibit smooth muscle cell proliferation, a key process in restenosis.

Research Applications and Formulations

The primary application for this compound is in the research and development of therapies to prevent restenosis following angioplasty and stenting [3]. Its selectivity offers a potential advantage over broader cytostatic drugs by targeting pathological VSMC growth without broadly impairing healing [3].

For in vivo application, local delivery is crucial. Successful research formulations have included:

- Biodegradable Nanoparticles: Used for local, sustained release at the site of vascular injury [3].

- Drug-Eluting Stents (DES): Stents directly coated with or encapsulating this compound have been tested in animal models [3].

Important Research Use Note

Please be aware that this product is explicitly marked "For research use only" and is not intended for diagnostic or therapeutic use in humans [2].

References

- 1. This compound CAS 22617-28-8 | 121790 [merckmillipore.com]

- 2. This compound | PDGFR/TEL-PDGFR/FLT3/KIT Inhibitor [medchemexpress.com]

- 3. Stent-based release of a selective PDGF-receptor blocker ... [sciencedirect.com]

- 4. Tricyclic quinoxalines as potent kinase inhibitors of PDGFR ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for Nanoencapsulation in Biodegradable Nanoparticles

Introduction to Nanoencapsulation

Nanoencapsulation is a nanotechnological tool that involves coating bioactive components within a synthetic or natural polymer matrix. This process isolates the active ingredients from the external environment, protecting them from degradation due to oxidation, heat, and light [1]. For volatile and unstable compounds like essential oils (and potentially compounds like AGL 2043), nanoencapsulation serves as a critical stabilization method, preventing the exposure and degradation of bioactive constituents by creating a physical barrier. Furthermore, it facilitates the controlled release of the core material, which can result in greater bioavailability, enhanced efficacy, reduced volatility, and easy handling, making it highly valuable for pharmaceutical, food, and cosmetic applications [1].

Fundamental Encapsulation Methods and Workflow

The following diagram illustrates the general decision-making workflow for selecting and developing a nanoencapsulation system, which can be applied to various active compounds.

Commonly Used Biodegradable Polymers

Table 1: Common Biopolymer Carriers for Nanoencapsulation

| Polymer Carrier | Type | Key Characteristics | Example Applications |

|---|---|---|---|

| Zein | Natural (Plant Protein) | Excellent film-forming ability, biocompatible. | Active nanocomposite film for food packaging [1]. |

| Gelatin | Natural (Protein) | Biocompatible, non-toxic, easily crosslinkable. | Nanoparticle system for volatile oils [1]. |

| Chitosan | Natural (Polysaccharide) | Mucoadhesive, biodegradable, antimicrobial. | Matrix for active nanocomposite films [1]. |

| Poly(ε-caprolactone) (PCL) | Synthetic (Polyester) | Biodegradable, slow degradation rate, good drug release kinetics. | Carrier in nanoparticle systems for bioactive control [1]. |

| Polyhydroxybutyrate (PHB) | Natural (Polyester) | Biodegradable, biocompatible, produced by microorganisms. | Base for nanoparticles with high encapsulation efficiency [1]. |

Key Characterization Parameters

Table 2: Essential Characterization of Nanoencapsulated Systems

| Parameter | Typical Target Value | Analytical Techniques | Significance |

|---|---|---|---|

| Particle Size | 50-500 nm | Dynamic Light Scattering (DLS) | Influences stability, release profile, and cellular uptake. |

| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | Indicates the homogeneity of the particle population. |

| Encapsulation Efficiency (EE) | > 80% (e.g., 98% achieved [1]) | Indirect method (measuring free compound in supernatant) | Measures the success of incorporating the active compound. |

| Zeta Potential | > ±30 mV | Electrophoretic Light Scattering | Predicts colloidal stability; high absolute value prevents aggregation. |

Detailed Experimental Protocols

Protocol: Nanoparticle Formation via Solvent Evaporation

This protocol is adapted from methods used to encapsulate essential oils in polyhydroxybutyrate (PHB), which achieved an encapsulation efficiency of >60% [1]. It is suitable for lipophilic active compounds.

Objective: To prepare biodegradable polymeric nanoparticles containing a bioactive compound.

Materials:

- Polymer: Biodegradable polyester (e.g., PHB, PCL, PLGA).

- Active Compound: this compound or similar.

- Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate.

- Aqueous Phase: Surfactant solution (e.g., Polyvinyl Alcohol - PVA, Poloxamer) in water.

- Equipment: Probe sonicator, magnetic stirrer, centrifuge.

Step-by-Step Procedure:

- Dissolve the polymer and active compound: Weigh 100 mg of polymer and 10-20 mg of this compound. Dissolve both in 10 mL of organic solvent (e.g., DCM) to form the organic phase.

- Prepare the aqueous phase: Dissolve 1-2% (w/v) of surfactant (e.g., PVA) in 50 mL of deionized water.

- Form the primary emulsion: Emulsify the organic phase in the aqueous phase using a probe sonicator (e.g., 100 W for 2 minutes in an ice bath) to form an oil-in-water (O/W) emulsion.

- Evaporate the solvent: Stir the emulsion continuously at room temperature for 4-6 hours to allow the organic solvent to evaporate, solidifying the nanoparticles.

- Collect and purify nanoparticles: Centrifuge the suspension at high speed (e.g., 20,000 rpm for 30 minutes). Wash the pellet with pure water to remove excess surfactant and unencapsulated compound.

- Resuspend and store: Resuspend the final nanoparticle pellet in a small volume of buffer or water and store at 4°C for further use.

Protocol: Preparation of a Nanoemulsion System

This protocol is ideal for more hydrophilic compounds or for creating liquid formulations, as demonstrated in the development of a semi-solid dosage form for vaginal candidiasis [1].

Objective: To create a stable oil-in-water (O/W) nanoemulsion for bioactive delivery.

Materials:

- Oil Phase: Active compound (this compound) optionally dissolved in a carrier oil.

- Aqueous Phase: Deionized water.

- Surfactants: Food-grade or pharmaceutical-grade surfactants (e.g., Tween 80, Lecithin).

- Co-surfactant (optional): Ethanol, propylene glycol.

- Equipment: High-pressure homogenizer or high-shear mixer.

Step-by-Step Procedure:

- Prepare the oil phase: Mix the active compound with the carrier oil and lipophilic surfactant.

- Prepare the aqueous phase: Dissolve the hydrophilic surfactant in water.

- Pre-mix the emulsion: Slowly add the oil phase to the aqueous phase under moderate shear mixing (e.g., using a magnetic stirrer) to form a coarse emulsion.

- Form the nanoemulsion: Process the coarse emulsion using a high-pressure homogenizer (3-5 cycles at 10,000-15,000 psi) or a high-shear mixer to reduce the droplet size to the nanoscale (50-200 nm).

- Characterize and store: Measure the droplet size, PDI, and zeta potential. The nanoemulsion can be stored at room temperature and should be assessed for colloidal stability over time.

Controlled Release Mechanisms

The efficacy of nanoencapsulated systems hinges on their controlled release mechanisms. The release of the bioactive compound from the polymeric nanoparticles can occur through several pathways, as illustrated below.

The release can be schematized as the asset diffusing through the polymer wall, with release occurring primarily by diffusion or erosion of the matrix. Additionally, the asset can be released through the slow degradation of the polymer wall or by the cleavage of the matrix through the action of enzymes in the surrounding environment [1]. This controlled displacement is gradual and is related to the concentration released over time, which helps reduce evaporation of volatile assets and can minimize phytotoxicity and environmental pollutants [1].

Applications and Bioactive Properties

Nanoencapsulation significantly enhances the practical application of bioactive compounds. Research shows that nanoencapsulated oregano essential oil exhibited greater bioactivity against microorganisms like Micrococcus luteus compared to its pure form [1]. Similarly, a nanoencapsulated Piper nigrum system demonstrated pronounced bioactivity, making it a potential stable alternative and controlling agent [1]. These examples underscore the principle that encapsulation can protect the active compound and enhance its performance.

The developed systems find applications across diverse sectors:

- Pharmaceuticals: Selective drug delivery, enhanced bioavailability, and reduced toxicity [1].

- Food Technology: Preservation of food via active packaging with antioxidant and antimicrobial activity [1].

- Cosmetics: Protection of oxidation-prone substances and targeted delivery to deeper skin layers [1].

- Agriculture: Use as biodefensive agents for controlling pests and disease vectors with reduced environmental impact [1].

References

AGL 2043 local delivery balloon-injured arteries

Introduction & Mechanism of Action

AGL-2043 is a potent, reversible, and ATP-competitive inhibitor of Type III Receptor Tyrosine Kinases (RTKs), with specific activity against the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) [1]. Following vascular injury, PDGF signaling promotes the proliferation and migration of vascular smooth muscle cells (SMCs), a key event in the development of neointimal hyperplasia and restenosis [2] [3]. By selectively inhibiting PDGFRβ, AGL-2043 blocks this pathway, reducing SMC proliferation and subsequent neointima formation [2].

The signaling pathway targeted by AGL-2043 can be summarized as follows:

Formulation & Nanoparticle Preparation

The efficacy of AGL-2043 is significantly enhanced by its formulation within biodegradable polymeric nanoparticles (NPs), which facilitate localized and sustained drug delivery to the vessel wall [2] [3].

- Nanoparticle System: The protocol utilizes polylactide-based biodegradable nanoparticles [2] [3].

- Drug Loading: AGL-2043 can be incorporated into the NPs either through encapsulation within the polymer matrix or by surface adsorption [2]. The encapsulated form has demonstrated a considerably higher antiproliferative effect [2].

- Particle Size: Two primary size variants are critical:

Experimental Protocols

In Vitro Assessment: SMC Proliferation Assay

This assay evaluates the direct inhibitory effect of AGL-2043, both in its free and nanoencapsulated forms, on vascular smooth muscle cell proliferation.

- Cell Culture: Isolate and culture Vascular Smooth Muscle Cells (SMCs). Studies have utilized SMCs from various species, including rat, porcine, and human [4]. Culture cells in appropriate growth media supplemented with serum.

- Treatment Groups:

- Control (vehicle only)

- Free AGL-2043 (across a range of concentrations, e.g., 1-100 µM)

- Nanoencapsulated AGL-2043 (equivalent drug concentrations)

- Blank (empty) nanoparticles (to exclude non-specific effects)

- Proliferation Measurement:

- Seed SMCs into multi-well plates and allow to adhere.

- Replace the medium with formulations from the treatment groups.

- Incubate for a defined period (e.g., 48-72 hours), refreshing media if needed.

- Quantify cell proliferation using a method such as the MTT assay or by direct cell counting with an automated cell counter [4].

- Data Analysis: Calculate the percentage inhibition of proliferation relative to the control group and determine the IC₅₀ (half-maximal inhibitory concentration) for the drug.

In Vivo Assessment: Rat Carotid Artery Injury Model

This model tests the anti-restenotic efficacy of the formulated product in a live subject.

- Animal Model: Sabra male rats (200-300 g) [4].

- Arterial Injury: Subject the common carotid artery to balloon catheter injury to induce endothelial denudation and stimulate neointimal hyperplasia [2] [3].

- Treatment Administration: Immediately following injury, perform intraluminal delivery of the test formulation directly to the injured vessel wall [2] [3].

- Experimental Groups:

- Sham operation (no injury)

- Injury + Vehicle control

- Injury + Blank nanoparticles

- Injury + AGL-2043-loaded nanoparticles (vary size and dose)

- Experimental Groups:

- Tissue Collection and Analysis:

- At a predetermined endpoint (e.g., 2-4 weeks post-injury), euthanize the animals and perfuse-fix the arteries.

- Process the carotid arteries for histology (paraffin or resin embedding).

- Section the arteries and stain with hematoxylin and eosin (H&E) or other relevant stains (e.g., Verhoeff-Van Gieson for elastin).

- Use morphometric analysis to measure:

- Intimal Area

- Medial Area

- Intima-to-Media Ratio (I/M Ratio) - a key metric for restenosis.

The overall experimental workflow is depicted below:

Summary of Key Quantitative Data

The following tables summarize critical quantitative findings from the referenced studies.

Table 1: Efficacy of AGL-2043 in Animal Models of Restenosis

| Animal Model | Injury Type | Treatment | Key Efficacy Findings | Source |

|---|---|---|---|---|

| Rat | Balloon Injury | AGL-2043 NPs (90 nm) | Reduced neointima formation; superior to 160 nm NPs | [2] |

| Rat | Balloon Injury | Nanoencapsulated vs. Adsorbed AGL-2043 | Antiproliferative effect of encapsulated form was considerably higher | [2] |

| Porcine | Coronary Stenting | AGL-2043 NPs | Reduced in-stent neointima formation vs. control | [2] [3] |

Table 2: In Vitro SMC Proliferation Findings & Species Considerations

| Experimental Aspect | Finding/Note | Significance | Source |

|---|---|---|---|

| AGL-2043 Activity | Selective, dose-dependent inhibition of vascular SMC | Confirms direct anti-proliferative mechanism | [2] |

| Species Sensitivity (in vitro) | Inhibitory profile: Rabbit > Porcine > Rat >> Human SMCs | Does not correlate with in vivo efficacy ranking | [4] |

| In Vivo Model Efficacy | Restenosis reduction: Rat ≥ Rabbit > Porcine > Human | Suggests limited predictive value of in vitro models alone | [4] |

Critical Considerations for Protocol Design

- Species Selection for In Vivo Studies: The rat carotid injury model is a robust and relatively inexpensive system for initial proof-of-concept. For studies intended to be more predictive of human clinical outcomes, the porcine coronary stenting model is highly relevant, as it was used to validate AGL-2043 efficacy [2] [3].

- Limitations of In Vitro Models: Be cautious when extrapolating results from SMC culture studies. The sensitivity to antiproliferative drugs like tyrphostins varies significantly between species in vitro, and this order does not correlate with the observed in vivo efficacy in restenosis models [4]. Prescreening of drug candidates should ideally include SMC cultures from both rat and human origins [4].

- Nanoparticle Characterization: Beyond size, it is essential to fully characterize the NP formulations, including drug loading efficiency, zeta potential, and in vitro drug release profile in physiologically relevant buffers.

Conclusion

The local delivery of nanoencapsulated AGL-2043 represents a promising therapeutic strategy for preventing restenosis after vascular interventions. Its efficacy is contingent upon a well-designed formulation (specifically, using encapsulated drug in ~90 nm polylactide NPs) and direct local administration to the site of injury. The provided protocols offer a framework for the preclinical evaluation of this strategy, from in vitro mechanistic studies to validation in clinically relevant animal models.

References

- 1. | TargetMol AGL 2043 [targetmol.com]

- 2. Locally delivered nanoencapsulated tyrphostin ( AGL - 2043 ) reduces... [pubmed.ncbi.nlm.nih.gov]

- 3. Locally delivered nanoencapsulated tyrphostin (AGL-2043) ... [cris.huji.ac.il]

- 4. Predicting In Vivo Efficacy of Potential Restenosis ... [opencardiovascularmedicinejournal.com]

AGL-2043: Application Notes for Restenosis Prevention

1. Drug Mechanism and Therapeutic Rationale AGL-2043 is a low-molecular-weight, synthetic compound belonging to the tyrphostin class. It functions as a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor-beta (PDGF-Rβ) tyrosine kinase [1] [2]. PDGF is a key mitogen and chemoattractant for vascular smooth muscle cells (SMCs). After stent-induced vascular injury, PDGF signaling drives the proliferation and migration of SMCs from the medial layer of the vessel wall to the intima, a central event in the formation of neointimal hyperplasia that leads to restenosis [2]. By blocking this specific pathway, AGL-2043 targets a fundamental biological process behind restenosis.

2. Nanoencapsulation for Local Delivery A major challenge in antirestenotic therapy is achieving sustained, high local drug concentrations at the injury site while minimizing systemic exposure [2]. The research on AGL-2043 has focused on local, intramural delivery using biodegradable polylactide (PLA) or polylactic/glycolic acid (PLGA) nanoparticles (NP) [3] [4] [2]. This nanoencapsulation strategy offers several advantages:

- Enhanced Arterial Uptake and Retention: Nanoparticles facilitate high tissue uptake and protracted drug residence within the vessel wall [2].

- Improved Therapeutic Efficacy: The antiproliferative effect of nanoencapsulated tyrphostin has been shown to be considerably higher than that of surface-adsorbed drug [3].

- Formulation Flexibility: Drug delivery via nanoparticles is not restricted to a particular stent design and can also be applied via infusion catheters, making it suitable for lesions that are not ideal for stenting [2].

3. Key Preclinical Efficacy Data The efficacy of AGL-2043 has been demonstrated in multiple animal models. The tables below summarize the critical quantitative findings from these studies.

Table 1: Efficacy in Porcine Coronary Artery Stent Model (28-day study)

| Parameter | Control Stent | AGL-2043 Eluting Stent | P-value |

|---|---|---|---|

| In-Stent Stenosis | 51 ± 21% | 26 ± 10% | 0.001 |

| Absolute Neointimal Area | 2.38 ± 1.04 mm² | 1.31 ± 0.43 mm² | 0.004 |

| Absolute Luminal Area | 2.19 ± 1.09 mm² | 3.39 ± 0.59 mm² | 0.003 |

| Injury Score | 1.24 ± 0.11 | 1.15 ± 0.12 | 0.07 (NS) |

| Inflammation Score | 1.19 ± 0.35 | 1.07 ± 0.33 | 0.41 (NS) |

Source: Banai et al. Cardiovascular Research, 2004 [4].

Table 2: Impact of Nanoparticle (NP) Formulation in Rat Carotid Artery Model

| Formulation Parameter | Small NP (90 nm) | Large NP (160 nm) | Significance |

|---|---|---|---|

| Particle Size | 90 ± 20 nm | 160 ± 30 nm | - |

| Drug Carrier Binding | Encapsulated | Adsorbed | - |

| Efficacy | More efficacious | Less efficacious | Despite similar arterial drug levels at 90 min [3] [2]. |

4. Experimental Workflow and Protocol The following diagram outlines the general workflow for the development and in vivo testing of AGL-2043-eluting stents, as described in the preclinical studies.

Diagram: Experimental workflow for developing and testing AGL-2043-eluting stents.

Detailed Protocol Steps:

NP Formulation & Characterization [2]:

- Method: Use a modified nanoprecipitation method.

- Polymer: Dissolve

d,l-PLA(MW 90,000-120,000) in acetone. - Drug Loading: Maintain a drug-to-polymer ratio of 1:100 or lower to prevent crystallization.

- Size Control: Include ethanol in the organic phase to produce smaller NPs (~90 nm). The reference formulation without ethanol results in larger NPs (~160 nm).

- Characterization: Determine particle size (e.g., by dynamic light scattering) and drug release kinetics.

Stent Coating & Implantation [4]:

- Coating: Coat stents with a biodegradable PLGA polymer containing AGL-2043 (e.g., 180 μg per stent).

- Animal Model: Use a porcine coronary artery model (e.g., Sinclair mini-pigs).

- Implantation: Implant stents in proximal left anterior descending (LAD) artery to achieve a stent-to-artery ratio of 1.1:1, ensuring vessel injury.

- Control: Implant polymer-coated stents without the active drug as a control.

Tissue Harvesting & Analysis [4] [2]:

- Duration: Euthanize animals at the primary endpoint (e.g., 28 days).

- Histomorphometry: Perfusion-fix coronary arteries, section stented segments, and stain (e.g., Hematoxylin and Eosin, Verhoeff-Van Gieson). Perform quantitative analysis for:

- Neointimal Area = (Area inside internal elastic lamina) - (Lumen area)

- % In-Stent Stenosis = (Neointimal area / Area inside internal elastic lamina) × 100

- Luminal Area

- Histological Scoring: Assess arterial injury and inflammation scores using standardized scales.

- Drug Delivery Confirmation: Use High-Performance Liquid Chromatography (HPLC) to measure tissue drug concentration in stented and adjacent arterial segments.

Research Considerations and Future Directions

- Clinical Translation Gap: It is crucial to note that the data for AGL-2043 in this context is preclinical, derived from animal models. Its relevance and safety in human clinical circumstances remain uncertain [2]. The long-term effects of the polymer and drug-polymer formulation are also unknown.

- Current Clinical Landscape: The field of ISR prevention has moved towards other established technologies. Drug-eluting stents (DES) and paclitaxel-coated balloons are now the cornerstone of modern ISR management, supported by robust clinical evidence and recent FDA approvals [5] [6] [7]. AGL-2043 represents an earlier, investigational approach targeting a specific pathway.

- Pathway Specificity: The targeted mechanism of AGL-2043 offers a valuable research tool for understanding the role of PDGF-Rβ signaling in restenosis. Future work could explore its potential in combination therapies or next-generation device formulations.

Key Takeaways for Researchers

- AGL-2043 is a potent PDGF-Rβ inhibitor that significantly reduced neointimal hyperplasia in preclinical stent models [3] [4].

- Nanoencapsulation in PLA/PLGA particles is critical for effective local delivery and enhanced efficacy [3] [2].

- Key efficacy metrics from porcine studies show ~50% reduction in in-stent stenosis and ~44% reduction in neointimal area [4].

- Optimal formulation uses small (~90 nm) encapsulated nanoparticles rather than larger adsorbed particles [2].

References

- 1. Therapy Detail - CKB CORE - Genomenon [ckb.genomenon.com]

- 2. Locally delivered nanoencapsulated tyrphostin (AGL-2043) ... [sciencedirect.com]

- 3. Locally delivered nanoencapsulated tyrphostin ( AGL - 2043 ) reduces... [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrphostin AGL - 2043 eluting stent ... preview & related info | Mendeley [mendeley.com]

- 5. Preventing In-Stent Restenosis with New Technology [uvaphysicianresource.com]

- 6. Current Management of In-Stent Restenosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Management of in-stent restenosis [eurointervention.pcronline.com]

AGL-2043 Antirestenotic Therapy: Application Notes and Experimental Protocols for Vascular Injury Treatment

Introduction and Mechanism of Action

AGL-2043 represents a sophisticated therapeutic approach for preventing restenosis following vascular interventions such as angioplasty and stenting. This synthetic compound belongs to the tyrphostin class of selective tyrosine kinase inhibitors, specifically designed to target platelet-derived growth factor receptor beta (PDGF-Rβ) with high specificity [1]. The molecular mechanism involves competitive interaction with the ATP binding domain of PDGF-Rβ, effectively blocking the receptor's autophosphorylation and subsequent activation of downstream signaling cascades that drive pathological vascular remodeling [2] [1]. This targeted approach represents a significant advancement over broader cytostatic agents as it specifically interrupts the PDGF-mediated pathways responsible for smooth muscle cell proliferation and migration without causing generalized cellular toxicity [3].

The pathophysiological context for AGL-2043 application centers on the complex process of neointimal hyperplasia that occurs following vascular injury. When endothelial denudation and medial wall injury occur during procedures like stent implantation, a cascade of cellular events is initiated: platelets aggregate at the injury site, releasing mitogenic growth factors including PDGF, which in turn recruits inflammatory cells and triggers phenotypic modulation of vascular smooth muscle cells (VSMCs) from a contractile to a synthetic state [4] [5]. These activated VSMCs proliferate rapidly, migrate from the media to the intima, and secrete extracellular matrix components, collectively leading to neointimal formation and subsequent luminal narrowing [4]. AGL-2043 intervenes precisely in this cascade by blocking PDGF-Rβ signaling, a key driver of VSMC proliferation and migration, thereby reducing neointimal hyperplasia while theoretically preserving normal vascular healing processes [2] [6].

Formulation and Delivery Strategies

Nanoparticle Formulation

The effectiveness of AGL-2043 critically depends on its formulation into nanoparticulate delivery systems that enable sustained local drug release at the injury site. Researchers have developed optimized polylactide-based nanoparticles using a modified nanoprecipitation method, producing particles of different sizes (90±20 nm and 160±30 nm) with the drug either encapsulated within the polymer matrix or adsorbed to the carrier surface [2]. The formulation stability was found to be dependent on the drug-to-polymer ratio, with ratios above 1:100 resulting in rapid drug crystallization, while no precipitate formed when a ratio of 1:100 or lower was employed [2]. The inclusion of polymer non-solvent (ethanol) in the organic phase led to formation of significantly smaller nanoparticles (90±20 nm compared to 160±30 nm for reference formulations), which demonstrated superior efficacy despite similar arterial drug levels 90 minutes after delivery [2].

- Polymer Selection: The reference formulation utilizes d,l-PLA (poly(d,l-lactide) with molecular weight 90,000–120,000, which provides optimal biodegradation kinetics for sustained drug release over several weeks [2]

- Drug Loading: Successful formulations maintained drug to polymer weight ratios at or below 1:100 to prevent rapid drug crystallization and ensure stability [2]

- Size Optimization: Smaller nanoparticles (approximately 90 nm) demonstrated enhanced therapeutic efficacy compared to larger particles (160 nm), likely due to improved penetration into the arterial wall layers [2] [7]

Local Delivery Modalities

Local intramural delivery has been identified as essential for AGL-2043 efficacy, as it achieves sufficiently high and sustained drug levels at the injury site while minimizing systemic exposure and potential off-target effects [2]. Two primary delivery approaches have been successfully implemented in preclinical models:

- Oozing Balloon Catheter Delivery: For non-stented applications or vessels not amenable to stenting, AGL-2043-loaded nanoparticles can be administered via an oozing balloon catheter that allows direct intramural delivery during angioplasty [2]. This approach is particularly valuable for treating lesions at branch points or in small arteries where stent placement is technically challenging [2].

- Stent-Based Delivery: AGL-2043 has been incorporated into biodegradable polymeric coatings on coronary stents, with studies demonstrating effective drug transfer from stent to arterial tissue confirmed by high-performance liquid chromatography [6]. The drug-eluting stent approach provides the combined benefits of mechanical scaffold support and localized pharmacological therapy, with typical drug loading of approximately 180 μg per stent [6].

Efficacy Data and Experimental Results

Quantitative Efficacy Metrics

The therapeutic potential of AGL-2043 has been rigorously evaluated in multiple animal models, demonstrating consistent and significant reduction in restenosis parameters across species and injury models. The table below summarizes key efficacy data from preclinical studies:

| Model System | Neointimal Area Reduction | Stenosis Reduction | Luminal Area Increase | Reference |

|---|---|---|---|---|

| Balloon-injured rat carotid arteries | Significant reduction (p<0.05) | Not specified | Not specified | [8] |

| Stented porcine coronary arteries (nanoparticle delivery) | 44% (p=0.004) | 50% (p=0.001) | 57% (p=0.003) | [6] |

| Stented porcine coronary arteries (stent-based delivery) | Consistent reduction | Significant inhibition | Not specified | [3] |

Beyond these morphometric parameters, studies demonstrated that the antiproliferative effect of nanoencapsulated tyrphostin was considerably higher than that of surface-adsorbed drug, highlighting the importance of the formulation approach [2]. Importantly, the reduction in in-stent stenosis remained highly significant even after normalizing to the degree of injury or inflammation score, indicating a robust treatment effect independent of these variables [6]. The treatment also exhibited a favorable therapeutic window, with tissue concentrations in segments 1 cm proximal and distal to the stents being negligible or zero at various time points after implantation, confirming localized drug effects without significant downstream distribution [6].

Comparative Performance

When compared to other therapeutic approaches, AGL-2043 demonstrates distinct advantages. In head-to-head comparisons, the PDGF-Rβ-specific inhibition strategy of AGL-2043 resulted in reduced neointima formation without the pronounced impairment of re-endothelialization associated with broader cytostatic agents like paclitaxel or sirolimus [3]. The selective mechanism action theoretically preserves more physiological vascular repair processes while specifically inhibiting the pathological proliferation driven by PDGF signaling [3]. Additionally, the nanoparticle delivery system of AGL-2043 showed superior arterial uptake and retention compared to alternative nanocarriers, with studies demonstrating that nanoparticle size critically influences distribution in the vessel wall, with 100-200 nm particles optimally penetrating to the inner layers while larger particles (514 nm) accumulate predominantly at the luminal surface [7].

Experimental Protocols

Nanoparticle Preparation and Characterization

Protocol: Preparation of AGL-2043-Loaded Polylactide Nanoparticles

Materials:

- d,l-PLA (MW 90,000-120,000)

- AGL-2043 (Oz Chemicals, Israel)

- Ethanol, acetone, poloxamer 188

- Phosphate-buffered saline (PBS, pH 7.4)

Methods:

- Dissolve 200 mg d,l-PLA and 2 mg AGL-2043 in 20 mL acetone under magnetic stirring

- For small nanoparticles (90 nm), include 2% (v/v) ethanol in the organic phase

- Inject the organic solution into 40 mL of aqueous phase containing 0.5% poloxamer 188 under moderate stirring

- Stir for 3 hours to allow complete solvent evaporation and nanoparticle formation

- Concentrate using a rotary evaporator and centrifuge at 15,000 × g for 20 minutes

- Resuspend nanoparticles in PBS and lyophilize for storage

Quality Control:

- Determine particle size distribution by photon correlation spectroscopy

- Assess drug loading efficiency by HPLC analysis after nanoparticle dissolution

- Evaluate surface morphology by scanning electron microscopy

- Determine in vitro release kinetics in PBS at 37°C with gentle shaking [2]

In Vivo Evaluation in Animal Models

Protocol: Efficacy Assessment in Porcine Coronary Injury Model

Animal Preparation:

- Utilize Sinclair mini-pigs (30-40 kg)

- Administer pre-anesthesia with ketamine (20 mg/kg) and xylazine (2 mg/kg)

- Maintain anesthesia with isoflurane (1.5-2%) during procedure

- Admin aspirin (325 mg) and clopidogrel (75 mg) daily for 3 days pre-procedure

Stent Implantation:

- Implant AGL-2043-eluting stents (180 μg drug) or control stents in proximal LAD

- Achieve stent-to-artery diameter ratio of 1.1:1 to induce consistent injury

- Confirm proper stent expansion by angiography

Tissue Collection and Analysis:

- Euthanize animals 28 days post-implantation

- Perfuse arteries with lactated Ringer's solution followed by 10% neutral buffered formalin

- Process arteries for histomorphometric analysis

- Section stented segments at 2-3 mm intervals and stain with Hematoxylin-Eosin and Verhoeff-Van Gieson stains

- Perform quantitative assessment using computer-assisted morphometry:

- Measure neointimal area

- Calculate percent stenosis as (neointimal area / total area inside internal elastic lamina) × 100

- Determine injury score based on stent strut penetration

- Assess inflammation score based on inflammatory cell density [6]

Figure 1: Mechanism of AGL-2043 Action in Restenosis Prevention. AGL-2043 specifically inhibits PDGF-Rβ autophosphorylation by competing with ATP binding, interrupting the signaling cascade that leads to smooth muscle cell proliferation and neointima formation following vascular injury.

Analytical Methods

Protocol: HPLC Analysis of Arterial Tissue Drug Levels

Sample Preparation:

- Homogenize arterial tissue segments in PBS (1:5 w/v)

- Extract drug by adding 2 volumes of acetonitrile followed by vortexing for 2 minutes

- Centrifuge at 10,000 × g for 10 minutes

- Collect supernatant and evaporate under nitrogen stream

- Reconstitute residue in mobile phase for HPLC analysis

HPLC Conditions:

- Column: C18 reverse-phase (250 × 4.6 mm, 5 μm)

- Mobile phase: Acetonitrile:water (70:30 v/v)

- Flow rate: 1.0 mL/min

- Detection: UV absorbance at 254 nm

- Injection volume: 20 μL

- Retention time: ~6.5 minutes for AGL-2043

Quantification:

- Prepare standard curve using blank arterial tissue spiked with known AGL-2043 concentrations

- Use peak area for quantification with linear regression analysis

- Determine tissue drug concentrations normalized to tissue weight [2]

Technical Considerations and Limitations

While AGL-2043 demonstrates significant promise as an antirestenotic therapy, several technical considerations must be addressed for optimal application. The drug loading capacity is limited by the drug-to-polymer ratio constraint of 1:100 to prevent crystallization, which may necessitate higher nanoparticle concentrations to achieve therapeutic doses [2]. The release kinetics from polylactide nanoparticles typically exhibit a biphasic pattern with an initial burst release followed by sustained release, which may be optimized for specific clinical scenarios by adjusting polymer composition and molecular weight [2] [7].

The preclinical models used in AGL-2043 development have certain limitations that must be considered when extrapolating to human applications. The animal models employed involved injury to normal healthy arteries rather than angioplasty of advanced atherosclerotic lesions, which may not fully replicate the complex human pathology [8] [2]. Additionally, the observed efficacy at 28 days in porcine models may not necessarily predict long-term outcomes in humans, as the durability of the antirestenotic effect beyond one month requires further investigation [2]. The long-term effects of the polymer and drug-polymer formulation also remain incompletely characterized, necessitating additional chronic toxicity studies [2].

Future development should address these limitations through more sophisticated disease models and extended observation periods. Additionally, comparative studies with established antirestenotic agents would help position AGL-2043 in the therapeutic landscape and identify patient populations most likely to benefit from this targeted therapeutic approach.

References

- 1. Tyrphostin - an overview [sciencedirect.com]

- 2. Locally delivered nanoencapsulated tyrphostin (AGL-2043) ... [sciencedirect.com]

- 3. Stent-based release of a selective PDGF-receptor blocker ... [sciencedirect.com]

- 4. The cell cycle: A critical therapeutic target to prevent vascular ... [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Nanoparticle-based approaches for treating restenosis after... [frontiersin.org]

- 6. Tyrphostin AGL - 2043 eluting stent... preview & related info | Mendeley [mendeley.com]

- 7. Nanotechnology for the treatment of coronary in stent restenosis... [vascularcell.biomedcentral.com]

- 8. Locally delivered nanoencapsulated tyrphostin ( AGL - 2043 ) reduces... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: AGL-2043 Intramural Delivery in Porcine Coronary Arteries for Restenosis Prevention

Introduction and Compound Profile

AGL-2043 represents a novel therapeutic agent in the category of tyrphostins, which are potent inhibitors of platelet-derived growth factor receptor beta (PDGFR-β) tyrosine kinase activity. This tricyclic quinoxaline compound has demonstrated significant anti-proliferative properties specifically targeting vascular smooth muscle cells (SMCs), which play a pivotal role in the development of neointimal hyperplasia following vascular interventions such as stenting. The mechanism of action of AGL-2043 involves selective inhibition of key signaling pathways including PDGF-β receptor tyrosine kinase, Kit, and Flt3, thereby disrupting the cascade of cellular events that lead to excessive SMC proliferation and migration following arterial injury [1] [2].

The therapeutic application of AGL-2043 in cardiovascular medicine primarily focuses on preventing restenosis after percutaneous coronary interventions. Restenosis, or the re-narrowing of arteries after angioplasty or stenting, remains a significant limitation in interventional cardiology despite advances in stent technology. AGL-2043 has been formulated in polylactide-based biodegradable nanoparticles to enable localized intramural delivery, which enhances drug concentration at the site of vascular injury while minimizing systemic exposure and potential side effects [1]. This targeted approach addresses the critical need for effective therapies that can inhibit the proliferative response to vascular injury without impeding the natural healing process of the arterial wall.

Experimental Models and Formulation

Animal Model Selection

The efficacy of AGL-2043 has been evaluated in two primary animal models that provide complementary information about its anti-restenotic properties. The rat carotid artery model offers a preliminary screening system for assessing the compound's ability to inhibit neointima formation following balloon-induced injury. This model provides initial efficacy data and allows for optimization of nanoparticle parameters before advancing to more complex models. However, for comprehensive evaluation of potential clinical applications, the porcine coronary artery model is employed due to its closer anatomical and physiological resemblance to human coronary arteries. Porcine coronary arteries exhibit similar vessel size, branching patterns, and pathological responses to injury as human arteries, making them highly relevant for preclinical testing of anti-restenotic therapies [1] [3].

The porcine model specifically allows for evaluation of AGL-2043 in both balloon-injured arteries and stented coronary arteries, closely mimicking the clinical scenarios in which the compound would be utilized. In these models, Sinclair mini-pigs weighing approximately 34±4 kg or Yucatan miniature swine are typically used, with stent implantation performed to achieve a 1.1:1 stent-to-artery diameter ratio, intentionally creating a mild oversizing condition to standardize the injury response. The similarity in heart-to-body weight ratio (5 g/kg) between pigs and humans, along with comparable coronary anatomy (right dominance and limited coronary collaterals), further enhances the translational relevance of findings obtained in this model [2] [3].

Nanoparticle Formulation and Characterization

Table 1: Composition and Properties of AGL-2043 Loaded Nanoparticles

| Parameter | Specification | Rationale |

|---|---|---|

| Polymer Matrix | Polylactic acid (PLA) or Polylactic/glycolic acid (PLGA) | Biodegradable, biocompatible, tunable release kinetics |

| Particle Size | 90 nm and 160 nm variants tested | Optimal arterial wall penetration (<200 nm) |

| Drug Loading | 180 μg AGL-2043 per stent (coated) | Therapeutic dose established in porcine studies |

| Binding Mode | Encapsulated (not surface-adsorbed) | Enhanced sustained release properties |

| Administration | Intraluminal delivery to vessel wall | Localized therapy minimizing systemic exposure |

The nanoparticle formulation of AGL-2043 is critical to its therapeutic efficacy, with particle size significantly influencing arterial wall penetration and retention. Research has demonstrated that nanoparticles smaller than 200 nm exhibit superior penetration into the inner layers of the vessel wall compared to larger particles, which tend to accumulate predominantly at the luminal surface [4]. The biodegradable polylactide-based nanoparticles are engineered to provide sustained release of AGL-2043 at the site of vascular injury, maintaining therapeutic concentrations throughout the critical period of SMC proliferation that typically occurs within the first few weeks following arterial intervention [1].

The drug-carrier binding mode has been identified as a crucial factor influencing the pharmacokinetic profile and therapeutic outcome. Studies comparing nanoencapsulated AGL-2043 versus surface-adsorbed drug have demonstrated that the encapsulated formulation provides considerably higher antiproliferative effects, despite similar arterial drug levels measured at 90 minutes post-delivery [1]. This enhanced efficacy is attributed to more sustained drug release kinetics from the encapsulated formulation, which maintains therapeutic concentrations at the target site over an extended period, effectively inhibiting the proliferative response during the critical window of SMC activation following vascular injury.

Experimental Protocols

Nanoparticle Preparation and Characterization

The preparation of AGL-2043-loaded nanoparticles utilizes a nanoprecipitation or emulsion-solvent evaporation method with polylactic acid (PLA) or polylactic/glycolic acid (PLGA) as the polymer matrix. The detailed protocol involves dissolving the biodegradable polymer in a water-miscible organic solvent such as acetone or ethyl acetate to form the organic phase. AGL-2043 is subsequently added to this organic phase at a predetermined drug-to-polymer ratio, typically ranging from 1:10 to 1:20 (w/w). This organic phase is then gradually injected into an aqueous phase containing a stabilizer such as polyvinyl alcohol (PVA) or poloxamer under constant homogenization to form an oil-in-water emulsion. The emulsion is continuously stirred for several hours to allow for solvent evaporation and nanoparticle hardening, followed by centrifugation to collect the nanoparticles [1] [4].

Particle characterization is essential for quality control and includes the following assessments:

- Size and distribution analysis using dynamic light scattering (DLS) to ensure appropriate nanoparticle diameter (typically 90-160 nm for optimal arterial penetration)

- Surface charge measurement via zeta potential analysis, which influences nanoparticle stability and interaction with biological membranes

- Drug loading efficiency determination through high-performance liquid chromatography (HPLC) after nanoparticle dissolution in organic solvent

- In vitro release profiling in physiological buffer (pH 7.4) at 37°C with sampling at predetermined time points for HPLC analysis

- Morphological examination using scanning electron microscopy (SEM) to confirm spherical shape and absence of aggregation

The optimized formulation should demonstrate a sustained release profile over 14-28 days, with an initial burst release not exceeding 20-30% of the total drug load within the first 24 hours, followed by a more gradual release phase [1] [4].

Porcine Stent Implantation and Drug Delivery Protocol

The porcine coronary artery stent implantation model provides a standardized system for evaluating the efficacy of AGL-2043 in preventing in-stent restenosis. The experimental workflow begins with pre-procedural animal preparation, including a 12-hour fasting period with free access to water. Pre-anesthesia is typically induced with a combination of ketamine (20 mg/kg IM) and xylazine (2 mg/kg IM), followed by endotracheal intubation and maintenance anesthesia with isoflurane (1-2% in oxygen). Perioperative antibiotics (e.g., cefazolin 25 mg/kg IV) and antiplatelet therapy (aspirin 325 mg loading dose) are administered to prevent infection and acute thrombosis [1] [2].

The coronary intervention protocol involves vascular access through the femoral or carotid artery using a percutaneous approach or surgical cutdown. Coronary angiography is performed to visualize the coronary anatomy and select appropriate target vessels (typically the left anterior descending (LAD) and left circumflex (LCX) coronary arteries). Heparin (100-200 IU/kg IV) is administered to maintain an activated clotting time >250 seconds during the procedure. Stent implantation is performed with intentional oversizing (stent-to-artery ratio of 1.1:1) to create a standardized injury model. The AGL-2043-loaded nanoparticles are delivered either via direct incorporation into a biodegradable polymer stent coating (containing 180 μg AGL-2043) or through local intramural delivery using specialized infusion catheters following stent deployment [1] [2].

Table 2: Pharmacokinetic Profile of AGL-2043 in Porcine Coronary Arteries

| Time Point | Tissue Concentration | Biological Effect | Systemic Exposure |

|---|---|---|---|

| 90 minutes post-delivery | High arterial levels | Initial inhibition of SMC signaling | Negligible in proximal and distal segments |

| 24 hours | Sustained therapeutic levels | PDGF-β receptor inhibition established | Minimal systemic detection |

| 7 days | Maintained therapeutic range | Peak SMC proliferation inhibition | Undetectable in remote tissues |

| 28 days | Declining but functional levels | Significant reduction in neointimal area | No evidence of systemic accumulation |

Post-procedural care includes continuous monitoring for the first 24 hours, with daily aspirin (81-325 mg) continued throughout the study period. Euthanasia and tissue collection are performed at predetermined endpoints (typically 28 days for histomorphometric analysis) using an overdose of pentobarbital (100 mg/kg IV) followed by excision of the heart and perfusion fixation with 10% neutral buffered formalin under physiological pressure. The stented arterial segments are processed for histological analysis according to standard protocols, including plastic resin embedding and sectioning for detailed morphometric assessment [1] [2].

Efficacy Assessment and Data Analysis

Histomorphometric Analysis

Comprehensive histopathological evaluation is essential for assessing the efficacy of AGL-2043 in reducing neointima formation. The processing of stented arterial segments involves dehydration in a graded ethanol series, infiltration with a plastic resin such as methyl methacrylate or glycol methacrylate, and polymerization. Sections are cut at 2-5 μm thickness using a rotary microtome equipped with a tungsten-carbide or diamond knife, with multiple sections taken from the proximal, middle, and distal portions of each stented segment. Staining is performed with hematoxylin and eosin (H&E) for general morphology, Verhoeff-Van Gieson (VVG) for elastic fibers, and specific immunostaining for inflammatory cells (CD45, CD68) and SMC markers (α-smooth muscle actin) to evaluate the cellular composition of the neointima [1] [2].

Morphometric analysis is conducted using computer-assisted image analysis software with the following key parameters:

- Luminal area: The cross-sectional area within the internal elastic lamina

- Neointimal area: Calculated as the difference between the area bounded by the internal elastic lamina and the luminal area

- Medial area: The region between internal and external elastic laminae

- % Area stenosis: (Neointimal area / area inside internal elastic lamina) × 100

- Injury score: Determined using a standardized scoring system based on the relation of stent struts to the vessel wall (0=no injury, 1-4=increasing severity)

- Inflammation score: Semi-quantitative assessment of inflammatory cell presence around stent struts (0=no inflammatory cells, 1-4=increasing severity)

In controlled studies, AGL-2043 eluting stents have demonstrated a 50% reduction in in-stent stenosis (26±10% vs. 51±21% in controls, p=0.001) and a 44% reduction in absolute neointimal area (1.31±0.43 mm² vs. 2.38±1.04 mm² in controls, p=0.004) at 28 days post-implantation in porcine coronary arteries. Importantly, these reductions occurred without significant differences in injury or inflammation scores between treatment and control groups, indicating that the observed effects are attributable to the anti-proliferative activity of AGL-2043 rather than differences in procedural injury or inflammatory response [2].

Pharmacokinetic and Tissue Distribution Studies

The pharmacokinetic profile of AGL-2043 following intramural delivery has been characterized in both rat and porcine models. In the rat carotid artery model, similar arterial drug levels were observed at 90 minutes post-delivery for both 90 nm and 160 nm nanoparticles, but the smaller nanoparticles demonstrated superior efficacy in reducing neointima formation, highlighting the importance of particle size on tissue retention and sustained release properties. Tissue concentration measurements in segments 1 cm proximal and distal to the stented porcine coronary arteries showed negligible or zero drug levels at 1 hour, 24 hours, and 4 weeks after stent implantation, confirming localized drug delivery without significant systemic distribution or downstream tissue accumulation [1] [2].

The drug elimination kinetics from the arterial wall are influenced by both nanoparticle size and the drug-carrier binding mode. Despite similar initial arterial concentrations, the nanoencapsulated formulation of AGL-2043 demonstrated considerably higher antiproliferative effects compared to surface-adsorbed drug, indicating that the encapsulation approach provides more favorable release kinetics for maintaining therapeutic concentrations throughout the critical period of SMC proliferation. This sustained local retention is crucial for effective suppression of neointimal hyperplasia, as the proliferative response to arterial injury typically peaks within the first 1-2 weeks following intervention [1].

Diagram 1: AGL-2043 mechanism of action showing pathway from vascular injury to reduced neointimal hyperplasia through targeted PDGFR-β inhibition

Technical Considerations and Troubleshooting

Optimization of Nanoparticle Delivery

The efficacy of intramural delivery depends on several critical parameters that require careful optimization. First, the nanoparticle size distribution must be tightly controlled, as particles larger than 200 nm demonstrate significantly reduced penetration into the arterial wall layers. During nanoparticle formulation, maintaining consistent homogenization speed and duration is essential for achieving the desired size range of 90-160 nm. If size variability exceeds 20% between batches, parameters such as stabilizer concentration, organic phase addition rate, and solvent evaporation conditions should be systematically adjusted. Second, the drug loading efficiency should be monitored in each batch, with acceptable ranges between 70-90%. Lower values may indicate issues with drug-polymer compatibility or processing conditions [1] [4].

For localized delivery in porcine coronary arteries, catheter selection and technique significantly influence outcomes. The use of porous balloon catheters or infiltrator systems allows for uniform circumferential distribution of the nanoparticle formulation. Key technical considerations include:

- Inflation pressure: Maintain between 2-4 atm to avoid additional vessel injury while ensuring adequate intramural delivery

- Inflation duration: 30-60 seconds to allow sufficient time for nanoparticle extravasation

- Delivery concentration: 30 mg/ml nanoparticle concentration has shown complete inhibition of intimal proliferation in rabbit models

- Contact surface: Ensure the delivery catheter makes uniform contact with the vessel wall throughout the treated segment

If suboptimal delivery is suspected based on uneven distribution patterns or variability in efficacy outcomes, verification using fluorescently-labeled nanoparticles in validation studies can help optimize the technique [1] [4] [5].

Assessment of Vascular Healing and Safety